molecular formula C23H20N8O4 B14950741 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B14950741
M. Wt: 472.5 g/mol
InChI Key: SOISRKNJSNMMRK-ZVHZXABRSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process:

    Preparation of 2-hydroxy-5-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the hydrazone: The 2-hydroxy-5-nitrobenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with 1,3,5-triazine derivative: The hydrazone is further reacted with 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and nitro groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Ligand Synthesis: The compound can be used to synthesize Schiff base ligands, which are important in coordination chemistry.

    Catalysis: It can serve as a precursor for catalysts used in organic synthesis.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development:

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

    Material Science:

Mechanism of Action

The mechanism by which 2-hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone: Another hydrazone derivative with similar structural features.

Uniqueness

The uniqueness of 2-hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C23H20N8O4

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C23H20N8O4/c1-35-19-10-7-17(8-11-19)26-22-27-21(25-16-5-3-2-4-6-16)28-23(29-22)30-24-14-15-13-18(31(33)34)9-12-20(15)32/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

SOISRKNJSNMMRK-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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